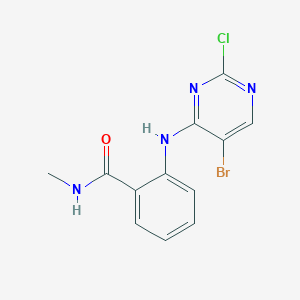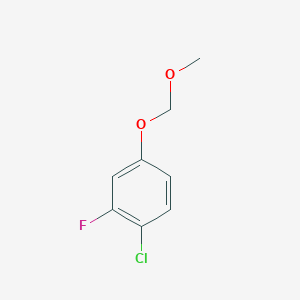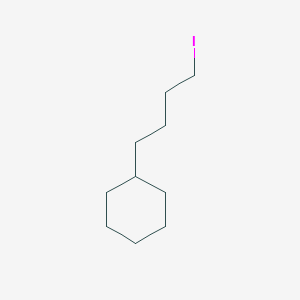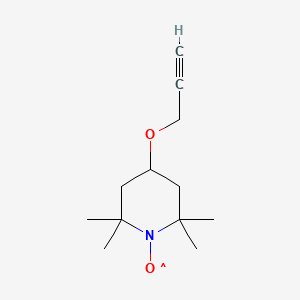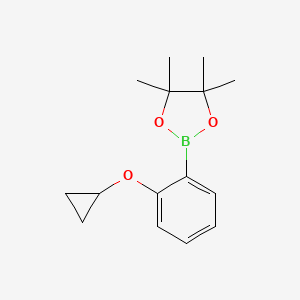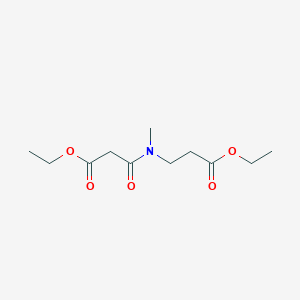
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester
描述
“N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester” appears to be a complex organic compound. It contains functional groups such as esters and amides, which are common in many biological compounds and synthetic materials.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a malonic acid derivative, followed by esterification. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a central carbon atom bonded to an amide group (N-methyl), an ester group (ethoxycarbonyl), and an ethyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups around the central carbon atom.Chemical Reactions Analysis
As an ester and an amide, this compound could participate in a variety of chemical reactions. For example, it could undergo hydrolysis to form carboxylic acids and alcohols or amines. It could also participate in condensation reactions with other carboxylic acids or amines.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid at room temperature, given its molecular weight. Its solubility in water would depend on the balance of hydrophilic (amide and ester) and hydrophobic (ethyl) groups.科学研究应用
Solubility in Supercritical Carbon Dioxide
A study by Chang et al. explored the solubility of compounds with modifications similar to "N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester" in supercritical carbon dioxide. The research focused on how the end group, molecular weight, and size affect solubility, offering insights into the compound's potential applications in supercritical fluid processes (Chang et al., 2012).
Anti-inflammatory Activity
Katagi et al. synthesized derivatives of malonamic acid, including compounds structurally related to "N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester," and evaluated their anti-inflammatory activity. This study contributes to understanding the potential therapeutic applications of these compounds (Katagi et al., 1985).
Characterization Techniques
Huang et al. discussed the derivatization of amino acids to form volatile products, including esters similar to the compound , facilitating their analysis via gas chromatography or mass spectrometry. This research highlights the compound's relevance in analytical chemistry for amino acid characterization (Huang et al., 1993).
Alkoxycarbonylation of Heteroaromatic Bases
Coppa et al. utilized methoxy- and ethoxycarbonyl radicals, similar to the functional groups in "N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester," for the alkoxycarbonylation of heteroaromatic bases. This study provides insights into synthetic strategies that might be applicable to the compound (Coppa et al., 1992).
安全和危害
Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, it should be handled with appropriate safety precautions.
未来方向
Future research on this compound could involve studying its synthesis, reactions, and potential applications. For example, it could be studied as a potential pharmaceutical or as a building block for more complex organic molecules.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, experimental data and peer-reviewed research would be needed. If you have access to specific literature or data about this compound, I could help interpret that information.
属性
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)6-7-12(3)9(13)8-11(15)17-5-2/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSRLPZDWIPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B1457092.png)
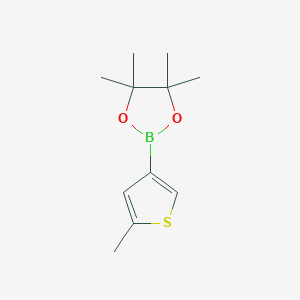
![5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1457094.png)
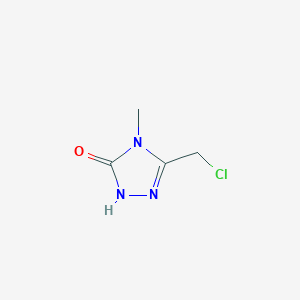
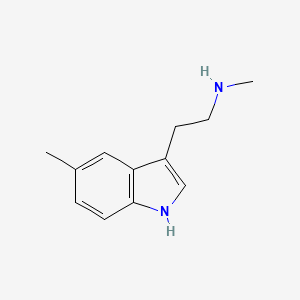
amine](/img/structure/B1457099.png)
![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)
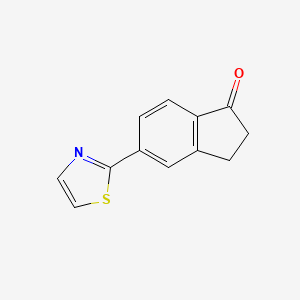
![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)
